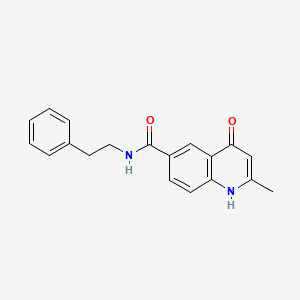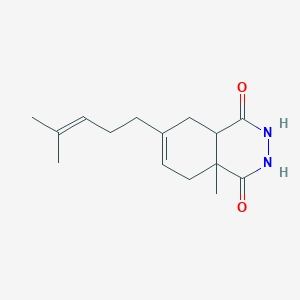![molecular formula C18H19ClN2O3S B5038103 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5038103.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as CMPTX, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thioxoamide derivative that has shown promise in various fields of study, including cancer research, neurobiology, and pharmacology. In
科学的研究の応用
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, this compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. In neurobiology, this compound has been studied for its potential neuroprotective effects. Specifically, this compound has been found to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide involves the inhibition of specific enzymes, including CAIX and MAO-B. Inhibition of CAIX by this compound results in a decrease in the pH of cancer cells, which can lead to cell death. Inhibition of MAO-B by this compound results in an increase in the levels of dopamine in the brain, which can have neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its mechanism of action. Inhibition of CAIX by this compound results in a decrease in pH, which can lead to cell death. Inhibition of MAO-B by this compound results in an increase in dopamine levels, which can have neuroprotective effects.
実験室実験の利点と制限
The advantages of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments include its potential as a drug candidate for the treatment of various diseases, its ability to inhibit specific enzymes, and its potential neuroprotective effects. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
For research on N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide include further studies on its mechanism of action, potential side effects, and efficacy as a drug candidate for the treatment of various diseases. Additionally, further studies on the potential neuroprotective effects of this compound could lead to the development of new treatments for neurodegenerative diseases. Finally, studies on the synthesis of this compound and related compounds could lead to the development of new drug candidates with improved efficacy and safety profiles.
合成法
The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide involves the reaction of 4-chloro-3-methoxyaniline with thiocarbonyldiimidazole, followed by the addition of 4-propoxybenzoyl chloride. This reaction results in the formation of this compound as a white solid. The purity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-3-10-24-14-7-4-12(5-8-14)17(22)21-18(25)20-13-6-9-16(23-2)15(19)11-13/h4-9,11H,3,10H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESSANDECSDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5038023.png)

![N-(4-chloro-3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-nitrobenzamide](/img/structure/B5038036.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)

![5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5038072.png)
![methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate](/img/structure/B5038078.png)
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5038079.png)
![4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5038091.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038116.png)
![N'-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5038120.png)
